molecular formula C11H17NO3 B592343 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1181816-12-5

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B592343
Key on ui cas rn: 1181816-12-5
M. Wt: 211.261
InChI Key: HQHRAGXKFOTSQE-UHFFFAOYSA-N
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Patent
US08889702B2

Procedure details

The process is performed according to the procedure described in Example 6, step 6.1. Starting with 1.40 g (6.63 mmol) of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, obtained in step 11.2., dissolved in 17 mL of methanol and 0.376 g (9.94 mmol) of sodium borohydride. After evaporating off the solvent and crystallizing from a 70/30 mixture of petroleum ether and diisopropyl ether, 1.18 g of the expected product are obtained in the form of a white powder.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.376 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:15][C:4]2([CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]2)[CH2:3]1.[BH4-].[Na+]>CO>[OH:1][CH:2]1[CH2:3][C:4]2([CH2:7][N:6]([C:8]([O:10][C:11]([CH3:13])([CH3:12])[CH3:14])=[O:9])[CH2:5]2)[CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
O=C1CC2(CN(C2)C(=O)OC(C)(C)C)C1
Step Two
Name
Quantity
0.376 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
17 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step 11.2
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
crystallizing from a 70/30 mixture of petroleum ether and diisopropyl ether, 1.18 g of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a white powder

Outcomes

Product
Name
Type
Smiles
OC1CC2(CN(C2)C(=O)OC(C)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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